
2-(2-Phenylpropyl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylpropyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom integrated into a dioxaborinane ring, which is attached to a phenylpropyl group. Its structure allows for diverse reactivity and utility in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane typically involves the reaction of phenylpropylboronic acid with diols under specific conditions. One common method is the reaction of phenylpropylboronic acid with pinacol in the presence of a dehydrating agent to form the dioxaborinane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Reduced boron species.
Substitution: Substituted phenylpropyl derivatives.
Applications De Recherche Scientifique
2-(2-Phenylpropyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2-(2-Phenylpropyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds . In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparaison Avec Des Composés Similaires
Phenylpropylboronic acid: Shares the phenylpropyl group but lacks the dioxaborinane ring.
Pinacolborane: Contains a boron atom and a pinacol group but differs in structure and reactivity.
Phenylboronic acid: Similar boron-containing compound but with different substituents.
Uniqueness: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which imparts distinct reactivity and stability compared to other boron compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
86290-27-9 |
|---|---|
Formule moléculaire |
C12H17BO2 |
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
2-(2-phenylpropyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO2/c1-11(12-6-3-2-4-7-12)10-13-14-8-5-9-15-13/h2-4,6-7,11H,5,8-10H2,1H3 |
Clé InChI |
TUHOWPNHPDFNRV-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)CC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)

![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
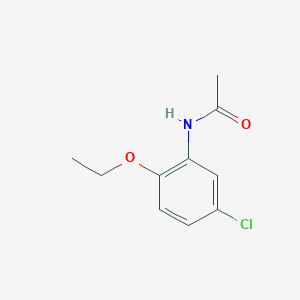

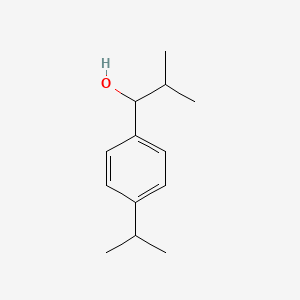
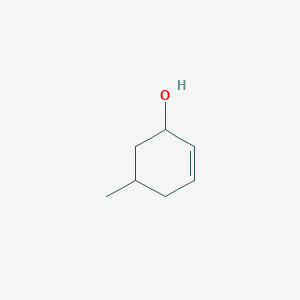
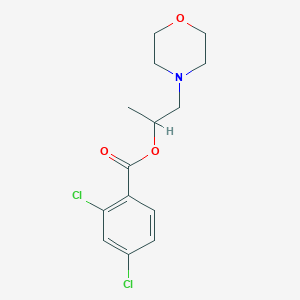
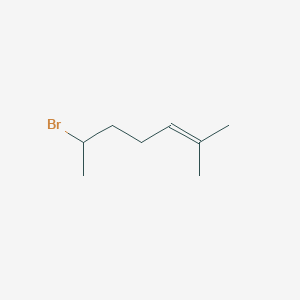
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)


